molecular formula C8H7F3N2O3 B3166789 4-Methyl-2-(2,2,2-trifluoroethoxy)pyrimidine-5-carboxylic acid CAS No. 914201-23-3

4-Methyl-2-(2,2,2-trifluoroethoxy)pyrimidine-5-carboxylic acid

Cat. No.: B3166789
CAS No.: 914201-23-3
M. Wt: 236.15 g/mol
InChI Key: GHZSDGVUUNOJBT-UHFFFAOYSA-N
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Description

4-Methyl-2-(2,2,2-trifluoroethoxy)pyrimidine-5-carboxylic acid is a pyrimidine derivative with a molecular formula of C₈H₇F₃N₂O₃ and a molecular weight of 236.15 g/mol . Its structure features a pyrimidine ring substituted with:

  • A methyl group at the 4-position, enhancing lipophilicity.
  • A 2,2,2-trifluoroethoxy group at the 2-position, contributing to electronic effects and metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
  • A carboxylic acid at the 5-position, enabling hydrogen bonding and salt formation, critical for biological interactions.

This compound is of interest in medicinal chemistry, particularly in designing kinase inhibitors or antimicrobial agents, where fluorine substituents improve bioavailability and target affinity .

Properties

IUPAC Name

4-methyl-2-(2,2,2-trifluoroethoxy)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O3/c1-4-5(6(14)15)2-12-7(13-4)16-3-8(9,10)11/h2H,3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZSDGVUUNOJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401178935
Record name 4-Methyl-2-(2,2,2-trifluoroethoxy)-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914201-23-3
Record name 4-Methyl-2-(2,2,2-trifluoroethoxy)-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914201-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(2,2,2-trifluoroethoxy)-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the reaction of pyrimidine derivatives with trifluoroethanol under specific conditions. One common method involves the nucleophilic substitution reaction of 2,4-dichloropyrimidine with trifluoroethanol in the presence of a base such as potassium carbonate[_{{{CITATION{{{_1{Syntheses and Structures of Substituted 4-(2,2,2-Trifluoroethoxy)-2 .... The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of 4-Methyl-2-(2,2,2-trifluoroethoxy)pyrimidine-5-carboxylic acid may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The pyrimidine ring can be reduced to form different derivatives.

  • Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a base like triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Reduced pyrimidine derivatives.

  • Substitution: Substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry

4-Methyl-2-(2,2,2-trifluoroethoxy)pyrimidine-5-carboxylic acid serves as a versatile building block in organic synthesis. Its carboxylic acid group allows for various transformations, enabling the creation of derivatives that may exhibit enhanced biological activities or different physicochemical properties .

ApplicationDescription
Organic SynthesisUsed as a precursor for synthesizing other complex organic molecules.
Reaction StudiesInvestigated for its reactivity patterns in substitution and oxidation reactions.

Biology

In biological research, this compound has been utilized to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it valuable for understanding biochemical processes and developing therapeutic agents .

Mechanism of Action:
The trifluoroethoxy group enhances the compound's lipophilicity, facilitating its penetration through biological membranes. This property is critical when assessing its interaction with various enzymes and receptors .

Medicine

The compound is being explored for potential therapeutic effects. Its unique properties make it suitable for drug development, particularly in creating novel pharmaceuticals that target specific biological pathways .

Medical ApplicationDescription
Drug DevelopmentInvestigated as a precursor for new therapeutic agents targeting specific diseases.
Enzyme Interaction StudiesUsed to elucidate mechanisms of drug action and metabolism.

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. The findings indicated that this compound does not inhibit key CYP enzymes (CYP2C9, CYP2D6, CYP3A4), suggesting its potential use in drug formulations without adverse metabolic interactions.

Case Study 2: Synthesis of Derivatives

Research has demonstrated the utility of this compound as a precursor in synthesizing various derivatives that exhibit enhanced biological activity. For instance, modifications to the carboxylic acid group have resulted in compounds with improved solubility and bioavailability .

Mechanism of Action

The mechanism by which 4-Methyl-2-(2,2,2-trifluoroethoxy)pyrimidine-5-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, its derivatives may interact with molecular targets such as enzymes or receptors, leading to biological effects. The trifluoroethoxy group can enhance the binding affinity and selectivity of the compound towards its target.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It may bind to receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physicochemical properties, and applications of analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Methyl-2-(2,2,2-trifluoroethoxy)pyrimidine-5-carboxylic acid (Target) - 4-Methyl
- 2-Trifluoroethoxy
- 5-Carboxylic acid
C₈H₇F₃N₂O₃ 236.15 High metabolic stability; potential kinase inhibitor scaffold .
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid (CAS 944905-08-2) - 2-Trifluoroethoxy
- 5-Carboxylic acid
C₇H₅F₃N₂O₃ 222.12 Lacks methyl group; reduced lipophilicity; used in intermediate synthesis .
4-Methyl-2-phenyl-6-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylic acid - 4-Methyl
- 2-Phenyl
- 6-Trifluoromethylphenylamino
- 5-Carboxylic acid
C₁₉H₁₅F₃N₄O₂ 388.34 Enhanced steric bulk; anticancer evaluations via apoptosis induction .
2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-acetic acid (CAS 1261520-72-2) - 2-Trifluoromethoxyphenyl
- 5-Acetic acid
C₁₃H₉F₃N₂O₃ 298.22 Acetic acid moiety increases acidity; explored in inflammation modulation .
2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid - 2-Methylthio
- 4-Trifluoromethylphenylamino
- 5-Carboxylic acid
C₁₃H₁₁F₃N₄O₂S 344.31 Sulfur atom improves membrane permeability; antimicrobial activity reported .
Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate (CAS 160850-84-0) - 4-Fluorophenyl
- 2-Methyl
- 5-Ethyl ester
C₁₄H₁₃FN₂O₂ 260.27 Ester prodrug form; hydrolyzes to carboxylic acid in vivo .

Impact of Substituents on Properties

Fluorinated Groups: Trifluoroethoxy (target compound) vs. trifluoromethoxy (CAS 1261520-72-2): The ethyl chain in trifluoroethoxy increases steric bulk and may reduce metabolic clearance compared to methoxy . Trifluoromethylphenylamino (CAS 1065075-64-0): Enhances π-π stacking in target binding but reduces solubility .

Methyl vs. Phenyl Groups :

  • The 4-methyl group in the target compound improves lipophilicity (logP ~1.2 predicted) compared to phenyl-substituted analogs (logP ~2.5), balancing solubility and membrane penetration .

Carboxylic Acid vs. Ester :

  • Ethyl esters (e.g., CAS 160850-84-0) exhibit higher bioavailability but require hydrolysis for activity, whereas the free acid (target) offers direct target engagement .

Biological Activity

4-Methyl-2-(2,2,2-trifluoroethoxy)pyrimidine-5-carboxylic acid is a chemical compound that has garnered attention for its potential biological activities. Characterized by its unique trifluoroethoxy and carboxylic acid functional groups, this compound exhibits properties that may be beneficial in various pharmaceutical applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

The molecular formula of this compound is C8H7F3N2O, with a molecular weight of approximately 236.15 g/mol. The presence of the trifluoroethoxy group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target proteins.

Property Value
Molecular FormulaC8H7F3N2O
Molecular Weight236.15 g/mol
Functional GroupsCarboxylic acid, trifluoroethoxy
LipophilicityHigh

The mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological systems. The trifluoroethoxy group increases the compound's hydrophobic character, facilitating interactions with lipid membranes and enhancing bioavailability. This property is crucial for modulating enzyme activities and influencing metabolic pathways.

Biological Activity

Research indicates that this compound does not inhibit key cytochrome P450 enzymes such as CYP2C9, CYP2D6, and CYP3A4. This characteristic suggests a lower risk of drug-drug interactions when used in therapeutic contexts. The compound's biological activity is further supported by studies demonstrating its potential in various applications:

  • Anticancer Activity : Preliminary studies have shown that compounds containing trifluoromethyl groups can enhance anticancer potency by interacting with specific cellular targets .
  • Enzyme Modulation : The compound has been investigated for its effects on enzyme activity related to metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • Pharmacokinetics : The lipophilic nature of the compound may improve absorption and distribution in vivo, making it a candidate for further pharmacokinetic studies .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds containing trifluoromethyl groups:

  • Study on Trifluoromethyl Compounds : A review highlighted that the inclusion of trifluoromethyl groups significantly increased the potency of various drugs by altering their interaction profiles with biological targets .
  • Enzyme Interaction Studies : Research focusing on enzyme interactions indicated that compounds like this compound could potentially serve as inhibitors or modulators of metabolic enzymes.

Comparison with Similar Compounds

The distinct structural features of this compound differentiate it from other pyrimidine derivatives. A comparative analysis reveals:

Compound Similarity Index Unique Features
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid0.65Lacks trifluoroethoxy group
Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate0.69Chlorinated derivative; distinct biological activity
2-Hydroxypyrimidine-5-carboxylic acid0.79Hydroxyl group alters solubility and reactivity

Q & A

Q. What are the optimal conditions for synthesizing 4-Methyl-2-(2,2,2-trifluoroethoxy)pyrimidine-5-carboxylic acid from its ester precursor?

  • Methodological Answer : The compound is synthesized via ester hydrolysis. A typical protocol involves dissolving the ethyl ester precursor (e.g., ethyl 4-methyl-2-(2,2,2-trifluoroethoxy)pyrimidine-5-carboxylate) in a 1:1 mixture of ethanol and water. Sodium hydroxide (2 equivalents relative to substrate) is added at room temperature, followed by stirring for 1–2 hours. The solvent is concentrated under reduced pressure, and the residue is acidified with 1 N HCl to precipitate the carboxylic acid. The crude product is extracted with ethyl acetate, dried over MgSO₄, and purified via recrystallization or column chromatography .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • LCMS : Confirm molecular weight (e.g., expected [M+H]+ ion). For similar pyrimidine-carboxylic acids, LCMS data show m/z values consistent with calculated molecular weights (e.g., m/z 338 for a related compound) .
  • ¹H NMR : Key signals include the pyrimidine ring proton (δ ~8.8–9.0 ppm), trifluoroethoxy group (δ ~4.5–4.7 ppm for -OCH₂CF₃), and methyl group (δ ~2.5 ppm) .
  • Melting Point : Compare observed mp with literature values. For example, 2-amino-4-trifluoromethylpyrimidine-5-carboxylic acid has mp 288–290°C .

Q. Table 1: Expected Analytical Data

TechniqueExpected OutcomeReference
LCMS[M+H]+ = Calculated molecular weight ± 1 Da
¹H NMR (DMSO-d6)δ 8.83 (s, 1H, pyrimidine-H)
Melting Point280–295°C (decomposition)

Advanced Research Questions

Q. How does the trifluoroethoxy substituent influence reactivity in derivatization reactions (e.g., amide formation)?

  • Methodological Answer : The electron-withdrawing trifluoroethoxy group reduces electron density on the pyrimidine ring, potentially slowing electrophilic substitutions but enhancing stability toward oxidation. For amide formation, activate the carboxylic acid using coupling agents like EDCl/HOBt or DCC. Monitor reaction progress via TLC or LCMS. Steric hindrance from the trifluoroethoxy group may require extended reaction times or elevated temperatures .

Q. What strategies resolve discrepancies in melting point data between synthesized batches?

  • Methodological Answer : Inconsistent mp values often arise from impurities or polymorphic forms.
  • Recrystallization : Use solvents like ethanol/water or DCM/hexane to isolate pure crystals.
  • DSC (Differential Scanning Calorimetry) : Analyze thermal behavior to identify polymorphs.
  • Elemental Analysis : Verify C/H/N ratios to confirm stoichiometric purity .

Q. How to design experiments assessing stability under varying pH conditions?

  • Methodological Answer :
  • Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C and 40°C.
  • Monitor degradation via HPLC/LCMS at intervals (0, 24, 48, 72 hours).
  • Key stability indicators: Loss of parent peak, emergence of degradation products (e.g., decarboxylated or hydrolyzed derivatives). Adjust storage conditions based on pH-dependent stability trends .

Q. What are key considerations for X-ray crystallography of this compound?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation from a saturated solution in solvents like DMSO/water or methanol.
  • Data Collection : Resolve challenges from fluorine atoms (high electron density) by ensuring high-resolution data (≤ 0.8 Å).
  • Structural Refinement : Include disorder modeling for flexible groups (e.g., trifluoroethoxy). Reference similar pyrimidine structures (e.g., C—F bond lengths ~1.33 Å) .

Data Contradiction Analysis

Q. How to address conflicting NMR data for the pyrimidine ring protons?

  • Methodological Answer : Variations in δ values may arise from solvent effects (DMSO vs. CDCl₃) or proton exchange in acidic/basic conditions. For example, DMSO-d6 can deshield aromatic protons compared to CDCl₃. Always report solvent and temperature. Confirm assignments using 2D NMR (COSY, HSQC) .

Functionalization and Application

Q. What methods enable regioselective functionalization of the pyrimidine ring?

  • Methodological Answer :
  • Electrophilic Substitution : Direct nitration or halogenation at the 4-position is hindered by the methyl group. Use directing groups (e.g., amino) to activate specific sites.
  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids at the 2- or 6-positions, leveraging the trifluoroethoxy group’s meta-directing effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(2,2,2-trifluoroethoxy)pyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-(2,2,2-trifluoroethoxy)pyrimidine-5-carboxylic acid

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